molecular formula C13H25NO4 B563825 (4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester CAS No. 853881-01-3

(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

Cat. No.: B563825
CAS No.: 853881-01-3
M. Wt: 259.346
InChI Key: RGJXYBVLMLBZQV-ZJUUUORDSA-N
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Description

“(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester” is a chemical compound with the molecular formula C13H25NO4 . It is also known by other names such as “tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate” and “D-erythro-Hexonic acid,6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-, 1,1-dimethylethyl ester” among others .


Molecular Structure Analysis

The compound has a molecular weight of 259.34 g/mol . The InChI string representation of the molecule is "InChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3/t9-,10+/m1/s1" . The canonical SMILES representation is “CC1(OC(CC(O1)CN)CC(=O)OC©©C)C” and the isomeric SMILES representation is "CC1(OC@HCN)CC(=O)OC©©C)C" .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 259.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are both 259.17835828 g/mol . The topological polar surface area of the compound is 70.8 Ų .

Scientific Research Applications

  • Key Intermediate in Drug Synthesis : This compound is a key intermediate in the synthesis of Atorvastatin, an effective HMG-CoA reductase inhibitor used for lowering cholesterol (Rádl, 2003).

  • Building Block for Hydroxypipecolate Derivatives : It serves as a useful building block in the preparation of 4-Hydroxypipecolate derivatives, which have significance in medicinal chemistry (Chaloin et al., 2008).

  • Synthesis of Chiral Compounds : The compound is involved in the synthesis of chiral compounds, which are crucial in developing pharmaceuticals with specific enantiomeric properties (Snyder et al., 2003).

  • Cyclodimerization Reactions : It is used in cyclodimerization reactions, a process important in organic synthesis for creating complex molecular structures (Nesvadba et al., 2001).

  • Chiron Synthesis of Drug Side Chains : An improved process for chiron synthesis of the Atorvastatin side chain involves this compound, highlighting its role in the efficient production of drug components (Xiong et al., 2014).

  • Synthesis of Polyketides : The compound is used in the synthesis of polyketides, which are a class of secondary metabolites with diverse biological activities (Shklyaruck, 2015).

  • Synthesis of D-ribo-phytosphingosine : This compound is used in the synthesis of D-ribo-phytosphingosine, a compound with potential pharmaceutical applications (Lombardo et al., 2006).

  • Green Chemistry Applications : The compound finds use in green chemistry applications, as seen in the synthesis of Rosuvastatin intermediates via liquid-assisted Wittig reaction (Yan & Jiang, 2020).

  • Biomimetic Synthesis : It is involved in biomimetic syntheses of functionalized γ-resorcylates, illustrating its utility in mimicking biological synthesis processes (Blencowe & Barrett, 2014).

  • Synthesis of Enantiopure Compounds : The compound is useful in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, important in the development of stereoselective pharmaceuticals (Marin et al., 2004).

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJXYBVLMLBZQV-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CN)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)CN)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652197
Record name tert-Butyl 6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853881-01-3
Record name tert-Butyl 6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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